molecular formula C15H10F3NO B13085002 4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole

4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole

Cat. No.: B13085002
M. Wt: 277.24 g/mol
InChI Key: JQAABBFJERKGGJ-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)aniline and indole derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound. Commonly used catalysts include palladium and copper-based catalysts.

    Reaction Steps: The synthetic route may involve multiple steps, including nitration, reduction, and cyclization reactions to form the indole ring structure with the trifluoromethyl group attached.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole: Unique due to the presence of the trifluoromethyl group, which enhances its stability and biological activity.

    Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.

    5-Fluoroindole: Another indole derivative with distinct chemical and biological properties.

Uniqueness: The presence of the trifluoromethyl group in this compound distinguishes it from other indole derivatives, providing enhanced chemical stability and potentially unique biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H10F3NO

Molecular Weight

277.24 g/mol

IUPAC Name

6-[3-(trifluoromethyl)phenyl]-1H-indol-4-ol

InChI

InChI=1S/C15H10F3NO/c16-15(17,18)11-3-1-2-9(6-11)10-7-13-12(4-5-19-13)14(20)8-10/h1-8,19-20H

InChI Key

JQAABBFJERKGGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=CN3)C(=C2)O

Origin of Product

United States

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